molecular formula C23H20N4O4 B2391306 2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 921866-25-3

2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

Cat. No. B2391306
CAS RN: 921866-25-3
M. Wt: 416.437
InChI Key: CGFJRUDUOPDHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide is a chemical compound that has been used in scientific research. It is a potent inhibitor of a protein kinase called cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell division.

Mechanism Of Action

The mechanism of action of 2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide involves the inhibition of 2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide. 2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide is a protein kinase that is involved in the regulation of cell division. It phosphorylates the retinoblastoma protein (RB), which is a tumor suppressor protein. Phosphorylation of RB releases it from the transcription factor E2F, which promotes cell cycle progression. Inhibition of 2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide prevents the phosphorylation of RB, thereby blocking cell cycle progression and preventing cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits 2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide activity and induces cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that this compound has anti-tumor activity in xenograft models of breast cancer, melanoma, and glioblastoma.

Advantages And Limitations For Lab Experiments

The advantages of using 2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide in lab experiments include its potency as a 2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide inhibitor, its anti-cancer activity, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, there are also limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, its potency as a 2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide inhibitor may also make it toxic to normal cells, which could limit its therapeutic potential.

Future Directions

There are several future directions for research on 2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide. One direction is to study its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease, where 2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide has been implicated in the pathogenesis. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility and selectivity for 2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide.

Synthesis Methods

The synthesis of 2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide involves several steps. The starting material is 2,3-dimethoxybenzaldehyde, which is reacted with 4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)aniline in the presence of a catalyst to form the intermediate product. This intermediate is then reacted with benzoyl chloride to form the final product.

Scientific Research Applications

2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide has been used in scientific research as a 2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide inhibitor. 2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide is overexpressed in many types of cancer, and its inhibition can prevent cancer cell proliferation. This compound has been shown to have potent anti-cancer activity in vitro and in vivo, and has been studied in various types of cancer, including breast cancer, melanoma, and glioblastoma.

properties

IUPAC Name

2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-14-25-21-18(7-5-13-24-21)23(29)27(14)16-11-9-15(10-12-16)26-22(28)17-6-4-8-19(30-2)20(17)31-3/h4-13H,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFJRUDUOPDHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

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